The compound is synthesized from glutamic acid and is categorized as a non-essential amino acid. It plays a crucial role in numerous metabolic processes within the body. Its isotopic variant, (1,2,3,4,5-13C5) indicates that it contains five carbon atoms that are labeled with the carbon-13 isotope, which is useful in tracing metabolic pathways and studying protein dynamics in biological systems .
The synthesis of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid typically involves the following methods:
Key parameters during synthesis include temperature control, pH optimization, and reaction time to ensure high yield and purity of the final product .
The molecular structure of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid can be described as follows:
The compound exhibits a topological polar surface area of 106 Ų and has three hydrogen bond donors and four acceptors. This structural configuration contributes to its solubility and reactivity in biological systems .
(2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid participates in several chemical reactions typical of amino acids:
These reactions are influenced by factors such as pH and temperature and are crucial for its role in metabolic pathways .
The mechanism of action for (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid primarily involves its participation in metabolic pathways:
These mechanisms highlight its importance in both physiological functions and research applications .
The physical and chemical properties of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid include:
These properties make it suitable for various biochemical applications including cell culture media formulations .
The applications of (2S)-2,5-diamino-5-oxo(1,2,3,4,5-13C5)pentanoic acid are diverse:
The systematic IUPAC name “(2S)-2,5-diamino-5-oxopentanoic acid” precisely defines the compound’s carbon backbone, functional groups, and absolute configuration. The prefix “(2S)” specifies the stereogenic center at carbon 2, confirming the S-enantiomer synonymous with biologically active L-glutamine [3] [6]. This nomenclature distinguishes it from the R-configured enantiomer (D-glutamine), which lacks physiological relevance in human metabolism. The core structure consists of a five-carbon chain with:
The term “pentanoic acid” anchors the parent chain, while “2,5-diamino-5-oxo” denotes the amino and amide carbonyl substituents at carbons 2 and 5, respectively [3]. The canonical SMILES representation N[C@@H](CCC(N)=O)C(=O)O encodes the stereochemistry and connectivity, critical for computational studies and database searches [3].
Table 1: Key Nomenclature Descriptors
| Descriptor | Value | Source |
|---|---|---|
| Systematic IUPAC Name | (2S)-2,5-diamino-5-oxopentanoic acid | [3] |
| Isomeric SMILES | C(CC(=O)N)[C@@H](C(=O)O)N | [3] |
| Chiral Center Configuration | S | [3] [6] |
| Common Synonyms | L-Glutamine-13C5; Isotopic L-glutamine | [6] |
The notation “(1,2,3,4,5-13C5)” indicates uniform 13C enrichment at all five carbon positions, replacing natural 12C isotopes. This modification alters the molecular mass from 146.14 g/mol (natural L-glutamine) to 151.11 g/mol while preserving chemical reactivity [4] [6]. The isotopic distribution is critical for:
The labeled analog’s molecular formula is 13C5H10N2O3, with the 13C atoms positioned as follows:
Table 2: Isotopic vs. Natural L-Glutamine Properties
| Property | Natural L-Glutamine | 13C5-Labeled Analog | |
|---|---|---|---|
| Molecular Formula | C5H10N2O3 | 13C5H10N2O3 | |
| Molecular Weight | 146.14 g/mol | 151.11 g/mol | |
| CAS Registry Number | 56-85-9 | 184161-19-1 | [3] [6] |
The 13C-labeled compound shares core structural features with native L-glutamine but diverges from derivatives through functional group modifications:
The 13C5 analog is metabolically indistinguishable from native glutamine, unlike the difluoro derivative, which blocks γ-carbon oxidation. All variants retain the zwitterionic state essential for solubility and transport [3] [5] [6].
Table 3: Structural Comparison of L-Glutamine Derivatives
| Compound | Modification Site | Functional Impact | |
|---|---|---|---|
| (2S)-2,5-diamino-5-oxo(13C5)pentanoic acid | Uniform 13C at C1–C5 | Alters mass; no chemical behavior change | [6] |
| (2S)-2,5-diamino-4,4-difluoro-5-oxopentanoic acid | Fluorination at C4 | Steric/electronic perturbation; metabolic resistance | [5] |
| L-Glutamine (native) | None | Biological reference standard | [3] |
The compound forms intricate hydrogen-bonded networks via three donor/acceptor sites:
Isotopic labeling (13C) negligibly affects hydrogen bonding, as bond lengths/angles remain unchanged. Conversely, fluorination at C4 in difluoro derivatives reduces basicity at adjacent functional groups and disrupts amide resonance, weakening intermolecular interactions [5]. In crystalline states, native L-glutamine adopts extended conformations stabilized by N-H⋯O bonds linking amide and carboxyl groups, a pattern preserved in the 13C5 analog due to identical polarity [3].
Table 4: Hydrogen Bonding Propensity by Functional Group
| Functional Group | H-Bond Donor Sites | H-Bond Acceptor Sites | Role in Molecular Recognition | |
|---|---|---|---|---|
| α-Amino (-NH3+) | 3 (N-H bonds) | None | Anchors substrate to transporters | |
| Carboxylate (-COO⁻) | None | 2 (oxygen lone pairs) | Solubility; metal chelation | |
| Amide (-CONH2) | 2 (N-H bonds) | 1 (carbonyl oxygen) | Protein binding specificity | [3] [5] |
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: